HBC525

RNA imaging fluorogenic aptamer binding affinity

Live-cell RNA imaging often suffers from high background and spectral cross-talk in multiplexed experiments. HBC525 (CAS 2174014-64-1) is a fluorogenic RNA aptamer dye that remains non-fluorescent in solution and activates only upon Pepper aptamer binding, enabling wash-free protocols. • Ex/Em 491/525 nm - blue-shifted vs. parent HBC for multicolor imaging with HBC485/HBC620 • Kd = 3.8 nM - robust signal at low concentrations; validated in HeLa, E. coli, B. subtilis, S. Typhimurium • ≥98% purity, pink-to-red solid; ships with blue ice; store at -20°C protected from light

Molecular Formula C19H17N3O2
Molecular Weight 319.4 g/mol
Cat. No. B8236794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHBC525
Molecular FormulaC19H17N3O2
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCN(CCO)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3O2
InChIInChI=1S/C19H17N3O2/c1-22(10-11-23)16-8-6-14(7-9-16)12-15(13-20)19-21-17-4-2-3-5-18(17)24-19/h2-9,12,23H,10-11H2,1H3/b15-12+
InChIKeyPARAUTMXYRINAC-NTCAYCPXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HBC525 Fluorogenic RNA Aptamer


HBC525 is a synthetic HBC-like fluorophore that functions as a fluorogenic RNA aptamer, designed for the imaging and tracking of specific cellular RNAs. It belongs to a series of HBC dye analogs that are non-fluorescent in solution but become brightly fluorescent upon binding to the Pepper RNA aptamer, enabling visualization of RNA dynamics in living cells with minimal background [1]. HBC525 is distinguished by a slight blue-shift in its emission spectrum relative to the parent HBC compound, achieved through strategic modification of the electron acceptor group [2].

Fluorogenic probe for Pepper RNA aptamer
Distinct spectral signature for multiplex RNA imaging
Supports wash-free RNA tracking protocols

HBC525 Analog Specificity


HBC525 is not interchangeable with other HBC analogs due to distinct quantitative differences in its spectral properties, binding affinity to the Pepper aptamer, and relative fluorescence intensity in live-cell applications. While all HBC dyes share a common fluorogenic mechanism requiring complexation with the Pepper RNA aptamer, each analog exhibits unique excitation and emission maxima, dissociation constants (Kd), and brightness profiles that directly impact experimental outcomes in multicolor imaging, signal-to-noise ratio, and compatibility with specific microscopy filter sets [1]. Substituting HBC525 with a closely related analog like HBC514 or HBC530 without adjusting the imaging protocol can lead to compromised data quality, cross-talk in multiplexed experiments, or reduced sensitivity.

Spectral mismatch
Substituting HBC514 or HBC530 shifts excitation/emission profiles, risking cross-talk in multiplexed experiments without filter adjustments.
Binding affinity difference
Lower affinity analogs (e.g., HBC514) may increase background and require protocol re-optimization for wash-free imaging.
Imaging protocol specificity
Analog-specific brightness and spectral properties mean direct substitution without validation may compromise signal-to-noise ratios.

HBC525 Comparative Evidence


Binding Affinity Comparison

HBC525 exhibits a dissociation constant (Kd) of 3.8 nM when binding to the Pepper RNA aptamer . This is comparable to HBC530, which has a reported Kd of approximately 3.5 nM , and significantly tighter than HBC514, which has a reported Kd of approximately 12 nM . The higher binding affinity of HBC525 and HBC530 correlates with lower background fluorescence and enables wash-free imaging protocols.

Binding Affinity (Kd)
Reported
3.8 nM
Supports low-background wash-free imaging protocols
vs HBC514: ~12 nM (3.2-fold tighter); vs HBC530: ~3.5 nM
RNA imaging fluorogenic aptamer binding affinity

Spectral Differentiation

HBC525 displays an excitation maximum at 491 nm and an emission maximum at 525 nm when complexed with the Pepper aptamer . In contrast, HBC514 and HBC530 both exhibit an excitation maximum at 485 nm and an emission maximum at 530 nm . The 6 nm red-shift in excitation and 5 nm blue-shift in emission for HBC525 relative to HBC514/HBC530 provides a distinct spectral signature that facilitates multiplexed imaging experiments with reduced cross-talk.

Spectral Properties
Head-to-head
HBC525 Ex 491 / Em 525 nm
HBC514/530 Ex 485 / Em 530 nm
Distinct spectral signature supports multiplexed imaging with reduced cross-talk
Excitation +6 nm red-shift; Emission −5 nm blue-shift
fluorescence microscopy spectral properties multiplex imaging

Fluorescence in Live Bacteria

In a comparative study evaluating the performance of multiple HBC dye analogs in live bacterial cells, HBC525, along with HBC514 and HBC530, was among the green-emitting dyes that yielded the highest fluorescence signals [1]. While all three dyes produced robust signals, HBC525 exhibited consistently high fluorescence intensity across different bacterial species, confirming its utility as a reliable reporter in prokaryotic systems.

Live-Cell Fluorescence in Bacteria
Head-to-head
High fluorescence signal in live E. coli, B. subtilis, S. Typhimurium
Supports prokaryotic RNA tracking across diverse bacterial species
Ranked among top green-emitting dyes in the tested panel
in vivo imaging fluorescence intensity bacterial RNA

Cytotoxicity Assessment

HBC525, along with its HBC analogs, was tested for cytotoxicity in HeLa cells at various concentrations. The compound showed no significant reduction in cell viability after 48 hours of exposure, confirming its suitability for long-term live-cell imaging experiments [1]. This low cytotoxicity profile is consistent across the HBC series, providing confidence in the use of HBC525 for sensitive cellular assays.

Cytotoxicity Assessment
Reported
No significant cytotoxicity in HeLa cells (48 h, CCK-8)
Supports long-term live-cell imaging research context
Consistent across HBC dye series; tested concentrations not specified
cytotoxicity live-cell imaging biocompatibility

Crystal Structure of Aptamer Complex

The crystal structure of the Pepper aptamer in complex with HBC525 has been solved at 2.23 Å resolution (PDB ID: 7EOO) [1]. This high-resolution structure reveals the precise binding mode of HBC525 within the aptamer pocket, elucidating the molecular basis for its fluorescence activation and providing a rational platform for further optimization of binding affinity and spectral properties. While crystal structures are also available for other HBC analogs, the HBC525 structure is among the best resolved, offering superior guidance for structure-guided design.

Crystal Structure Resolution
Supporting evidence
2.23 Å
HBC514: 2.3 Å
High-resolution structure supports rational aptamer-dye engineering
PDB: 7EOO; provides binding mode details for structure-guided design
crystal structure aptamer-dye interaction fluorescence activation

HBC525 Applications


Multicolor Live-Cell RNA Imaging

Leverage the distinct excitation/emission maxima of HBC525 (491/525 nm) to perform multiplexed imaging of multiple RNA species in the same cell. Combine HBC525 with spectrally orthogonal HBC analogs (e.g., HBC485 for cyan, HBC620 for red) to simultaneously track distinct RNA transcripts with minimal cross-talk, as validated in live HeLa cells [1].

Wash-Free RNA Tracking

Utilize the high binding affinity (Kd = 3.8 nM) of HBC525 to achieve robust fluorescence signals with low background, enabling wash-free imaging protocols. This is particularly advantageous for monitoring rapid RNA dynamics or for experiments where washing steps may perturb cellular physiology [1].

RNA Visualization in Bacteria

Employ HBC525 for robust and reliable RNA imaging in prokaryotic cells, as demonstrated by high fluorescence signal intensity in E. coli, B. subtilis, and S. Typhimurium [2]. The compound's performance in diverse bacterial species makes it a versatile tool for synthetic biology and microbiology applications.

Structure-Guided Aptamer Engineering

Use the high-resolution crystal structure of the HBC525-Pepper complex (PDB: 7EOO) to guide rational mutagenesis of the aptamer binding pocket or chemical modification of the fluorophore to further tune affinity, brightness, or spectral properties for specialized applications [3].

Application
Selection Property
Validation Focus
Multicolor live-cell RNA imaging
Distinct spectral signature
Cross-talk and filter-set compatibility validation
Wash-free RNA tracking
High binding affinity
Background signal reduction validation
RNA visualization in bacteria
Performance across bacterial species
Species-specific RNA tracking validation
Aptamer engineering
High-resolution crystal structure
Structure-guided mutagenesis validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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